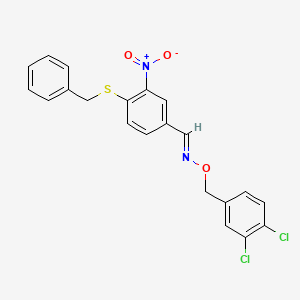![molecular formula C10H12ClF2N B2479186 N-[(3,5-Difluorophenyl)methyl]cyclopropanamine;hydrochloride CAS No. 2416233-91-3](/img/structure/B2479186.png)
N-[(3,5-Difluorophenyl)methyl]cyclopropanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[(3,5-Difluorophenyl)methyl]cyclopropanamine;hydrochloride” include its molecular formula (C10H12ClF2N), molecular weight (219.66), and potential applications in various fields of research and industry. More specific properties like melting point, boiling point, and density are not provided in the available resources .Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
N-[(3,5-Difluorophenyl)methyl]cyclopropanamine hydrochloride and its derivatives are primarily used in chemical synthesis and drug development processes. For instance:
Multigram Synthesis : The compound's derivatives, such as trans-2-(Trifluoromethyl)cyclopropanamine, are synthesized for potential applications in chemical research, highlighting the importance of these compounds in developing novel synthesis methods and materials (Bezdudny et al., 2011).
Neurokinin-1 Receptor Antagonism : Derivatives like 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride have been studied for their high affinity and oral activity as neurokinin-1 receptor antagonists, hinting at their potential therapeutic applications (Harrison et al., 2001).
Cyclopropanamine Compounds in CNS Disorders : Cyclopropanamine compounds, including N-[(3,5-Difluorophenyl)methyl]cyclopropanamine hydrochloride, have been studied for their potential use in treating central nervous system disorders. These compounds are proposed as inhibitors for lysine-specific demethylase 1 (LSD1), indicating their role in modulating gene expression and potential therapeutic applications in conditions like schizophrenia, Alzheimer’s disease, and drug addiction (Blass, 2016).
Intermediate in Drug Synthesis : The compound's derivatives serve as crucial intermediates in the synthesis of drugs like ticagrelor, showcasing their importance in pharmaceutical manufacturing (Xian-hua, 2013).
Biomedical Research
N-[(3,5-Difluorophenyl)methyl]cyclopropanamine hydrochloride and its derivatives have also been explored for various biomedical applications:
Receptor Antagonist Activities : Some derivatives have shown potent corticotropin-releasing factor-1 (CRF(1)) receptor antagonist activities, suggesting their potential use in treating disorders related to stress hormone release (Chen et al., 2001).
Potential in Enzyme Inhibition : Derivatives have been synthesized and evaluated for their inhibitory activities against enzymes like cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase. These activities suggest potential therapeutic applications in conditions like Alzheimer's disease and ataxia (Boztaş et al., 2019).
Antimicrobial and Anti-inflammatory Agents : Some novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety, derived from N-[(3,5-Difluorophenyl)methyl]cyclopropanamine, have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities, highlighting the compound's potential in developing new treatments for infections and inflammation (Kendre et al., 2015).
Propiedades
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]cyclopropanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-8-3-7(4-9(12)5-8)6-13-10-1-2-10;/h3-5,10,13H,1-2,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUXJGSSOGIJTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CC(=C2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1,3,5-trimethyl-1H-pyrazole](/img/structure/B2479103.png)
![N-[(1-Benzyltriazol-4-yl)methyl]pyrazine-2-carboxamide](/img/structure/B2479108.png)
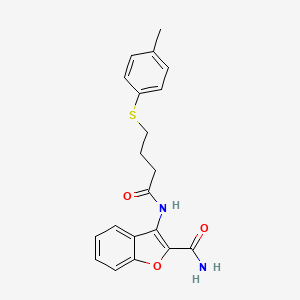
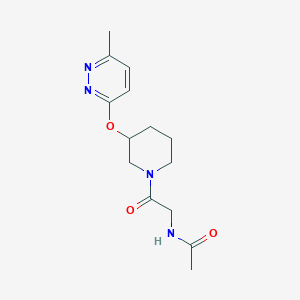
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2479111.png)


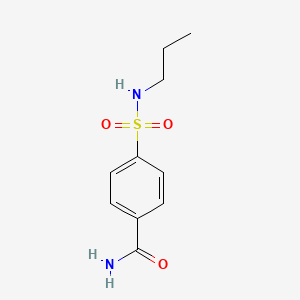
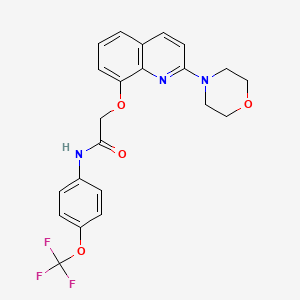
![1-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione](/img/structure/B2479118.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2479120.png)
![1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one](/img/structure/B2479121.png)
![2-Chloro-N-(3-ethoxyspiro[3.4]octan-1-yl)-N-propylpropanamide](/img/structure/B2479125.png)
